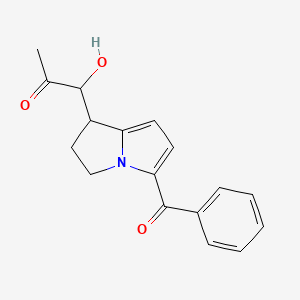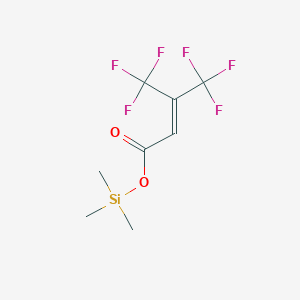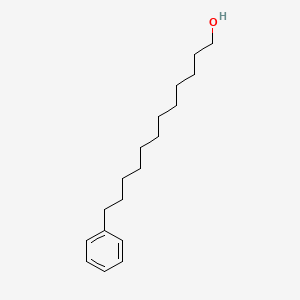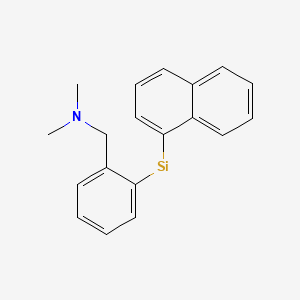
1-(5-Benzoyl-2,3-dihydro-1H-pyrrolizin-1-yl)-1-hydroxypropan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Benzoyl-2,3-dihydro-1H-pyrrolizin-1-yl)-1-hydroxypropan-2-one is a chemical compound known for its unique structure and potential applications in various scientific fields. It is characterized by the presence of a benzoyl group attached to a dihydro-pyrrolizin ring, which is further connected to a hydroxypropanone moiety. This compound has garnered interest due to its potential biological activities and its role in synthetic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Benzoyl-2,3-dihydro-1H-pyrrolizin-1-yl)-1-hydroxypropan-2-one typically involves multi-step organic reactions. One common method includes the condensation of a benzoyl chloride with a dihydro-pyrrolizin derivative, followed by the introduction of a hydroxypropanone group through a series of nucleophilic addition and substitution reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification through recrystallization or chromatography to achieve the desired quality. Industrial methods focus on maximizing efficiency, yield, and cost-effectiveness while adhering to safety and environmental regulations.
Analyse Chemischer Reaktionen
Types of Reactions
1-(5-Benzoyl-2,3-dihydro-1H-pyrrolizin-1-yl)-1-hydroxypropan-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The benzoyl group can be reduced to a benzyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxy group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions may include the use of strong bases like sodium hydride (NaH) or catalysts like palladium on carbon (Pd/C).
Major Products Formed
Oxidation: Formation of 1-(5-Benzoyl-2,3-dihydro-1H-pyrrolizin-1-yl)-2-propanone.
Reduction: Formation of 1-(5-Benzyl-2,3-dihydro-1H-pyrrolizin-1-yl)-1-hydroxypropan-2-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Studied for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(5-Benzoyl-2,3-dihydro-1H-pyrrolizin-1-yl)-1-hydroxypropan-2-one involves its interaction with specific molecular targets and pathways. The benzoyl group may interact with enzymes or receptors, modulating their activity. The hydroxypropanone moiety can form hydrogen bonds with biological molecules, influencing their function. These interactions can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(5-Benzoyl-2,3-dihydro-1H-pyrrolizin-1-yl)propan-2-one: Similar structure but lacks the hydroxy group.
Ethyl (2S)-2-{[(1S)-5-benzoyl-2,3-dihydro-1H-pyrrolizin-1-yl]formamido}-3-methylbutanoate: Contains additional functional groups and a more complex structure.
Uniqueness
1-(5-Benzoyl-2,3-dihydro-1H-pyrrolizin-1-yl)-1-hydroxypropan-2-one is unique due to the presence of both a benzoyl group and a hydroxypropanone moiety, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
89442-80-8 |
|---|---|
Molekularformel |
C17H17NO3 |
Molekulargewicht |
283.32 g/mol |
IUPAC-Name |
1-(5-benzoyl-2,3-dihydro-1H-pyrrolizin-1-yl)-1-hydroxypropan-2-one |
InChI |
InChI=1S/C17H17NO3/c1-11(19)16(20)13-9-10-18-14(13)7-8-15(18)17(21)12-5-3-2-4-6-12/h2-8,13,16,20H,9-10H2,1H3 |
InChI-Schlüssel |
WPWQJESRKTVASD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(C1CCN2C1=CC=C2C(=O)C3=CC=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Chloro-2-ethyl-5-[(4-methylphenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B14377932.png)
![1-[(2R,4R)-2-benzoyl-4-phenylpiperidin-1-yl]-2,2-diethylbutan-1-one](/img/structure/B14377934.png)
![1-[(4-Methylpiperazin-1-yl)methyl]naphthalen-2-ol](/img/structure/B14377941.png)
![1-Methyl-4-{[5-(propane-1-sulfinyl)pentyl]oxy}benzene](/img/structure/B14377950.png)


![2-[(6-Amino-2-fluoro-9H-purin-9-yl)methoxy]propane-1,3-diol](/img/structure/B14377976.png)
![benzoic acid;[(2R,4R)-2-butyl-1,3-dithiolan-4-yl]methanol](/img/structure/B14377980.png)
![2-Methyl-4-phenyl-3H-thieno[3,4-b][1,4]diazepine](/img/structure/B14377982.png)
![2-(1,3-Benzothiazol-2-YL)-6-phenyl-3H-pyrano[2,3-C]isoquinolin-3-one](/img/structure/B14377984.png)

![5,5-Dimethyl-4,5-dihydropyrazolo[1,5-a]quinoline](/img/structure/B14377997.png)

![Dimethyl [(1-hydroxycyclohexyl)methyl]phosphonate](/img/structure/B14378002.png)
